4-(5-Formylthiophen-2-YL)-2-methylphenol
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Overview
Description
4-(5-Formylthiophen-2-YL)-2-methylphenol is a chemical compound with the molecular formula C11H8O2S. It is known for its unique structure, which includes a thiophene ring substituted with a formyl group and a phenol ring substituted with a methyl group.
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, are widely used in the synthesis of pharmaceuticals, chemical reagents, dyes, and polymer additives . They are also found in antibiotics that have better efficacy than their phenyl counterparts .
Mode of Action
The compound’s interaction with its targets would likely involve the formation of covalent bonds, given its structural components .
Biochemical Pathways
It is known that thiophene derivatives can influence various biological activities .
Result of Action
Based on the known applications of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 4-(5-Formylthiophen-2-YL)-2-methylphenol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylthiophen-2-YL)-2-methylphenol typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds and is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of a boronic acid derivative with a halogenated thiophene under the catalysis of palladium complexes. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Formylthiophen-2-YL)-2-methylphenol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration) . The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity.
Major Products
The major products formed from the reactions of this compound include carboxylic acids, hydroxymethyl derivatives, and substituted phenols .
Scientific Research Applications
4-(5-Formylthiophen-2-YL)-2-methylphenol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(5-Formylthiophen-2-YL)-2-methylphenol include other thiophene derivatives, such as 2-butylthiophene and 2-octylthiophene . These compounds share the thiophene ring structure but differ in their substituents and functional groups.
Uniqueness
This compound is unique due to its combination of a formyl-substituted thiophene ring and a methyl-substituted phenol ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-(4-hydroxy-3-methylphenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-6-9(2-4-11(8)14)12-5-3-10(7-13)15-12/h2-7,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFSUIOAALVBME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(S2)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683769 |
Source
|
Record name | 5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-11-7 |
Source
|
Record name | 5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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